molecular formula C14H25NO3 B2917166 Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1909317-41-4

Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2917166
CAS No.: 1909317-41-4
M. Wt: 255.358
InChI Key: SDJMIABEMRMQJW-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the CAS Number: 1909317-41-4 . It has a molecular weight of 255.35 and a molecular formula of C14H25NO3 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . The boiling point is not specified . More detailed physical and chemical properties may be available from specialized databases or research articles.

Scientific Research Applications

Synthesis and Derivation

  • Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate. This compound and its intermediates are valuable for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Reaction Pathways

  • Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Spirocyclization Processes

  • Diaba et al. (2013) reported a copper(I)-mediated atom transfer reaction for dearomative radical spirocyclization from N-benzyltrichloroacetamides, leading to 2-azaspiro[4.5]decadienes. This process emphasizes the compound's role in facilitating complex chemical transformations (Diaba et al., 2013).

Supramolecular Arrangements

  • Graus et al. (2010) explored the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. This study highlights the compound's relevance in crystallography and supramolecular chemistry (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

  • Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their conformational analyses of these tripeptide analogues provide insights into the application of such compounds in peptide synthesis (Fernandez et al., 2002).

Novel Synthesis Approaches

  • Wu et al. (2019) developed a copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization of N-p-NO2-benzoylacrylamides, demonstrating a novel approach for preparing phosphonated or trifluoromethylated azaspiro[4.5]decadientriones (Wu et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMIABEMRMQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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